molecular formula C14H18N4O4S2 B15003106 2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide

2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide

Cat. No.: B15003106
M. Wt: 370.5 g/mol
InChI Key: QHLWUZJZVXMVJA-UHFFFAOYSA-N
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Description

2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide is a complex organic compound that features a benzothiazole core, a piperidine sulfonyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. Finally, the acetohydrazide moiety is attached through hydrazide formation reactions, typically involving hydrazine derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine sulfonyl group and benzothiazole core are key structural features that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C14H18N4O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

2-(2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzothiazol-3-yl)acetohydrazide

InChI

InChI=1S/C14H18N4O4S2/c15-16-13(19)9-18-11-5-4-10(8-12(11)23-14(18)20)24(21,22)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,15H2,(H,16,19)

InChI Key

QHLWUZJZVXMVJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)NN

Origin of Product

United States

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